

Technical Guide: Physicochemical Properties of 2-(Dimethylamino)ethyl acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl acetate

Cat. No.: B072161

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the boiling point and related physicochemical properties of **2-(Dimethylamino)ethyl acetate** (CAS No: 1421-89-2). It includes a compilation of reported boiling point data, detailed experimental protocols for its determination, and a generalized workflow for its synthesis and characterization. This guide is intended to serve as a practical resource for laboratory and development applications.

Physicochemical Properties

2-(Dimethylamino)ethyl acetate, also known as acetic acid 2-(dimethylamino)ethyl ester, is a colorless to light yellow liquid.^[1] It is a tertiary amine and an ester, making it a compound of interest in various chemical syntheses. Its fundamental properties are crucial for handling, storage, and application in research and development.

Table 1: Key Physicochemical Data for **2-(Dimethylamino)ethyl acetate**

Property	Value	Source(s)
CAS Number	1421-89-2	[2][3][4][5]
Molecular Formula	C6H13NO2	[3][5]
Molecular Weight	131.17 g/mol	
Boiling Point	152 °C	[1][3][5]
152-154 °C	[6]	
Density	0.9253 g/cm³ (at 20 °C)	[3]
0.93 g/cm³ (at 20/20 °C)	[1][2]	
Refractive Index	1.4165 (at 19 °C)	[3]
1.42	[1][2]	
1.4155-1.4175	[6]	
Flash Point	54 °C	[1]
47 °C	[6]	
Purity	≥98.0%	[1][2][5]
Appearance	Colorless to Light yellow clear liquid	[1]
Solubility in Water	Very soluble	[3]

Boiling Point Determination: Experimental Protocols

The boiling point is a critical physical property for identifying and assessing the purity of a liquid substance.[7][8] While experimental values are often reported as a range due to variations in atmospheric pressure and equipment calibration, standardized methods ensure reproducibility. [8] Below are two common protocols for determining the boiling point of a compound like **2-(Dimethylamino)ethyl acetate**.

Distillation Method

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and purification by distillation is also intended.[9]

Objective: To determine the boiling point of a liquid by measuring the temperature of its vapor at equilibrium during distillation.

Apparatus:

- Distilling flask (round-bottom flask)
- Condenser
- Receiving flask
- Thermometer and adapter
- Heating mantle or sand bath
- Boiling chips or magnetic stir bar
- Clamps and stands

Procedure:

- Place 5-10 mL of **2-(Dimethylamino)ethyl acetate** into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[9]
- Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned correctly. The top of the bulb should be slightly below the side arm of the distilling flask leading to the condenser.[10] This placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
- Begin heating the flask gently. Adjust the heating rate so that the vapor condenses about one-third of the way up the condenser.[10]
- Observe the temperature reading on the thermometer. The temperature will rise and then stabilize as the liquid boils and the vapor continuously bathes the thermometer bulb.

- Record the temperature at which the liquid is distilling at a steady rate (e.g., one drop per second into the receiving flask). This stable temperature is the boiling point.[9]
- Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

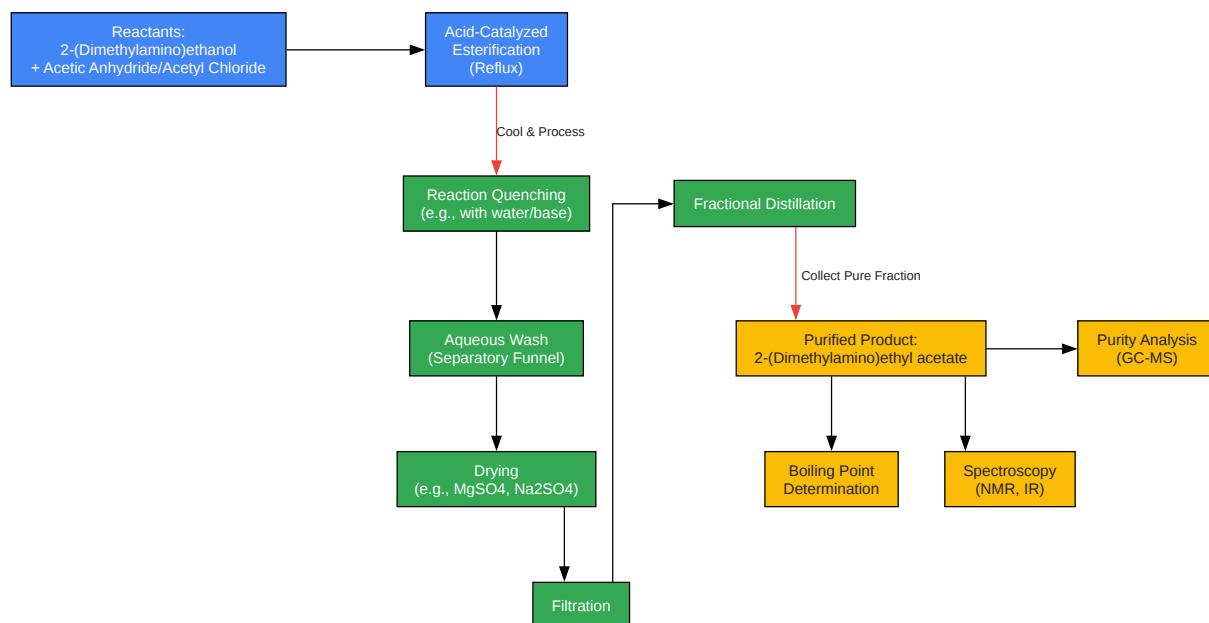
Capillary Method (Thiele Tube)

This micro-scale method is ideal when only a small amount of sample (<0.5 mL) is available.[9] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[8]

Objective: To determine the boiling point of a small liquid sample by observing the temperature at which its vapor pressure equals the surrounding pressure.

Apparatus:

- Thiele tube
- High-boiling mineral oil
- Thermometer
- Small sample vial (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment


Procedure:

- Attach a small vial containing 0.2-0.5 mL of **2-(Dimethylamino)ethyl acetate** to the thermometer using a rubber band. The bottom of the vial should be level with the thermometer bulb.[9]
- Place a capillary tube, sealed end up, into the sample vial.[9]
- Place the thermometer assembly into the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

- Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner. The shape of the tube promotes oil circulation, ensuring uniform heating.
- As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
- Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.^[9] This indicates the vapor pressure of the sample has exceeded the external pressure.
- Remove the heat and allow the apparatus to cool slowly.
- The stream of bubbles will slow down and stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.^{[8][9]}
- Record the temperature at this exact moment. This is the boiling point of the sample.

Synthesis and Characterization Workflow

2-(Dimethylamino)ethyl acetate is typically synthesized via Fischer esterification. The following diagram illustrates a general workflow from synthesis to final product characterization, where boiling point determination serves as a key verification step for purity.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis, purification, and characterization of **2-(Dimethylamino)ethyl acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Dimethylamino)ethyl Acetate | 1421-89-2 | TCI AMERICA [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Dimethylaminoethyl acetate(1421-89-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-Dimethylaminoethyl acetate | 1421-89-2 [chemicalbook.com]
- 5. 2-(Dimethylamino)ethyl Acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 1421-89-2 CAS MSDS (2-Dimethylaminoethyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(Dimethylamino)ethyl acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072161#boiling-point-of-2-dimethylamino-ethyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com